![molecular formula C23H20N4O4 B2850665 ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1251592-83-2](/img/structure/B2850665.png)
ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that is widely used in medicinal and biological chemistry. The synthesis of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate has been achieved through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mechanism of Action
The mechanism of action of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate involves the inhibition of dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting the activity of dihydroorotate dehydrogenase, ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate can decrease the production of pyrimidine nucleotides and affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate have been studied in detail. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It can also induce apoptosis, a programmed cell death mechanism, in cancer cells. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate in lab experiments is its specificity for dihydroorotate dehydrogenase. This allows researchers to study the role of pyrimidine nucleotides in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It can cause liver damage and bone marrow suppression at high doses.
Future Directions
There are several future directions for the study of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to understand the mechanisms underlying its potential toxicity and to develop strategies to mitigate this toxicity.
Synthesis Methods
The synthesis of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate has been achieved through various methods. One of the most commonly used methods involves the reaction of ethyl 2-bromoacetate with 2-amino-5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid p-toluenesulfonate in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and benzoyl chloride to obtain ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate.
Scientific Research Applications
Ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate has potential applications in scientific research. It can be used as a tool compound for studying the mechanism of action of pyrimidine derivatives in biological systems. It has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Therefore, ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate can be used to study the role of pyrimidine nucleotides in various biological processes.
properties
IUPAC Name |
ethyl 2-[[2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-3-31-23(30)18-6-4-5-7-19(18)26-20(28)14-27-21(16-10-8-15(2)9-11-16)25-13-17(12-24)22(27)29/h4-11,13H,3,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOIJXKSUKVPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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